The exact mass of the compound 4-Hydroxybutanoic acid is 104.047344113 g/mol and the complexity rating of the compound is 60. The solubility of this chemical has been described as Very soluble in water, alcohol and ether.. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Used as a general anesthetic, to treat conditions such as insomnia, clinical depression, narcolepsy, and alcoholism, and to improve athletic performance. Treatment of narcolepsy with cataplexy in adult patients.
Livertox Summary
Oxybate is a small, neuroactive molecule (gamma-hydroxybutyrate) that is used to treat catalepsy and daytime sleepiness in patients with narcolepsy. Oxybate has been reported to cause serum enzyme elevations during therapy, but has not been implicated in instances of clinically apparent acute liver injury.
Drug Classes
Narcolepsy Agents
Therapeutic Uses
Xyrem (sodium oxybate) oral solution is indicated for the treatment of excessive daytime sleepiness and cataplexy in patients with narcolepsy. /Sodium oxybate/ /Expl:/ To evaluate the efficacy and side-effect profile of off-label sodium oxybate (gamma hydroxy butyrate) therapy in severe childhood narcolepsy-cataplexy. DESIGN: Retrospective; chart review. SETTING: A multidisciplinary tertiary sleep center. PATIENTS: A group of eight children with severe narcolepsy-cataplexy diagnosed on the basis of clinical history, nocturnal polysomnography and the multiple sleep latency test were studied. A modified Epworth Sleepiness Scale and an arbitrary cataplexy severity scale (1 = minimal weakness, 2 = voluntarily preventable falls, 3 = falls to the ground) were utilized. INTERVENTIONS: Sodium oxybate therapy; concurrent medications were maintained. MEASUREMENTS AND RESULTS: Before sodium oxybate therapy, all subjects had suboptimally controlled sleepiness and cataplexy. Following treatment with sodium oxybate, 7/8 subjects (88%) improved. Cataplexy frequency decreased from a median of 38.5 to 4.5/ week (p = 0.0078). Cataplexy severity decreased from 2.75 to 1.75 (p = 0.06). The Epworth Sleepiness Scores improved from a median of 19 to 12.5 (p = 0.02). Suicidal ideation, dissociative episodes, tremor and constipation occurred in one subject each and terminal insomnia in two. Three of the 8 (38%) discontinued therapy. Two stopped the drug owing to side effects and one due to problems with postal delivery of the medication.
Pharmacology
GHB predominantly works at two distinct binding sites in the central nervous system: it works as an agonist at the newly-characterized excitatory GHB receptor, while acting as a weak agonist at the inhibitory GABAB receptor. Since it is a naturally occurring substance, its physiological action is similar to that of some endogenous neurotransmitters in mammalian brain. GHB is probably synthesized from GABA in GABAergic neurons, and released when the neurons fire.
Mechanism of Action
GHB is present at much higher concentrations in the brain, where it activates GABA-B receptors to exert its sedative effects. With high affinity, GHB binds to excitatory GHB receptors that are densely expressed throughout the brain, including the cotex and hippocampus. There is some evidence in research that upon activation of GHB receptors in some brain areas, the excitatory neurotransmitter glutamate is released. GHB stimulates dopamin release at low concentrations by acting on the GHB receptor, and the release of dopamine occurs in a biphasic manner. At higher concentrations, GHB inhibits dopamine release by acting on the GABA-B receptors, which is followed by GHB receptor signaling and increased release of dopamine. This explains the paradoxical mix of sedative and stimulatory properties of GHB, as well as the so-called "rebound" effect, experienced by individuals using GHB as a sleeping agent, wherein they awake suddenly after several hours of GHB-induced deep sleep. It is proposed that overtime, the level of GHB in the brain decreases below the threshold for significant GABA-B receptor activation, leading to preferential activation of GHB receptor over GABA-B receptors and enhanced wakefulness. Oxybate (GHB) is a metabolite of gamma-aminobutyric acid (GABA) which is synthesised and accumulated by neurones in the brain. It is present at uM concentrations in all brain regions investigated as well as in several peripheral organs, particularly in the gastro-intestinal system. Neuronal depolarization releases GHB into the extracellular space in a Ca2+-dependent manner. A family of GHB receptors in rat brain have been identified and cloned and most probably belong to the G-protein-coupled receptors. High-affinity receptors for GHB are present only in neurones, with a restricted specific distribution in the hippocampus, cortex and dopaminergic structures of rat brain. In general, stimulation of these receptors with low (physiological) amounts of GHB induces hyperpolarization in dopaminergic structures with a reduction of dopamine release. However, in the hippocampus and frontal cortex, GHB seems to induce depolarization with an accumulation of cGMP and an increase in inositol phosphate turnover. However, at higher (therapeutic) exposures, GHB receptors are saturated and probably de-sensitized and down-regulated. Such GHBergic potentiations induce dopaminergic hyperactivity, strong sedation with anaesthesia and EEG changes that are consistent with normal sleep and/or epileptic spikes. Gamma-hydroxybutyrate (GHB), a four-carbon fatty acid and anesthetic, is widely considered to be a relatively specific inhibitor of central dopamine (DA) release. The inhibitory effect of GHB on the latter is thought to occur as a consequence of its diminution of impulse flow in central dopaminergic neurons. However, a number of studies have recently reported that GHB primarily stimulates rather than inhibits central DA release, with any inhibitory effect produced of a modest and transitory nature. GHB has been and continues to be widely used as an important research tool largely because it is one of only a few drugs available that acts primarily on DA release. Consequently, it is important to determine whether GHB inhibits DA release as previously thought, or stimulates DA release, as more recently suggested. Following a critical review of the literature, the present report suggests that GHB does inhibit rather than stimulate presynaptic DA release in consonance with its behavioral and pharmacological activity. Recent in vivo studies indicating that GHB stimulates DA release were done under anesthesia or in the presence of a high concentration of calcium. Both conditions have been found to spuriously enhance striatal DA release in vivo, which may account for the failure of some studies to observe an inhibitory effect of GHB on DA release in vivo. Sodium oxybate is an endogenous 4-carbon fatty acid that is thought to act as a neurotransmitter in the regulation of sleep cycles, blood flow, emotion, and memory. Its actions are thought to be mediated through brain receptors specific for GHB as well as through binding to GABA-B receptors. At low doses, the drug inhibits presynaptic dopamine release, while at high doses, dopamine release may be stimulated. It is believed that sodium oxybate decreases the symptoms of narcolepsy by inducing REM sleep and increasing delta sleep. The precise mechanism by which sodium oxybate produces anticataplectic activity in patients with narcolepsy is unknown. /Sodium oxybate/
Vapor Pressure
0.13 mm Hg at 25 °C (est)
Absorption Distribution and Excretion
Animal studies indicate that metabolism is the major elimination pathway for sodium oxybate, producing carbon dioxide and water via the tricarboxylic acid (Krebs) cycle and secondarily by beta-oxidation. Succinic acid enters the Krebs cycle where it is metabolized to carbon dioxide and water. Fecal and renal excretion is negligible. 5% renal elimination. 190 to 384 mL/kg apparent oral cl=9.1 mL/min/kg [healthy adults receiving a single oral dose of 25 mg/kg] 4.5 mL/min/kg [cirrhotic patients without ascites receiving a single oral dose of 25 mg/kg] 4.1 mL/min/kg [cirrhotic patients with ascites receiving a single oral dose of 25 mg/kg] Gamma-hydroxybutyric acid (GHB) ... absorption and disposition kinetics have been studied in 8 healthy male volunteers following oral administration of single doses of 12.5, 25 and 50 mg/kg The AUC increased disproportionately with the dose and so the apparent oral clearance decreased significantly as the dose was increased, whereas the terminal half-life and mean residence time increased. The peak plasma concentrations normalized to the lowest dose fell significantly with increasing doses, whilst the corresponding peak times increased. These findings suggest that both the oral absorption and the elimination of GHB are capacity-limited processes. GHB did not bind to significant extent to plasma proteins over the therapeutic concentration range. The pharmacokinetic parameters in healthy volunteers were not significantly different from those previously observed in alcohol-dependent patients with compensated alcoholic liver disease. After ingestion, GHB is rapidly absorbed and quickly crosses the blood-brain barrier. It is not protein bound and is rapidly metabolized and excreted through the lungs. It has specific binding sites and selective brain distribution with the highest concentration in the basal ganglia. Sodium oxybate is a hydrophilic compound that is rapidly but incompletely absorbed after oral administration with bioavailability approximately 25%. Administration of sodium oxybate immediately after a high fat meal results in delayed and decreased absorption. /Sodium oxybate/ Monocarboxylate transporter 1 (MCT1) is an important determinant of the renal transport of the drug of abuse, gamma-hydroxybutyric acid (GHB). The objective of this study was to investigate the role of MCT2 and MCT4, present in tissues including intestine, kidney, skeletal muscle, and brain, in the membrane transport of GHB and the MCT substrate l-lactate. mRNA and protein of MCT2 and MCT4 were expressed in MDA-MB231 cells, as detected by reverse transcription-polymerase chain reaction and Western blot analysis; MCT1 and MCT3 were not detected. The uptake of GHB or l-lactate by MDA-MB231 cells was pH-dependent but not sodium-dependent. The concentration-dependent uptake of GHB was best fitted to a single-transporter model with a diffusional clearance component (K(m) of 17.6 +/- 1.5 mM, V(max) of 50.6 +/- 9.0 nmol x mg(-1) min(-1) and diffusional clearance of 0.20 +/- 0.07 microl x mg(-1) min(-1)). On the other hand, the concentration-dependent uptake of l-lactate was best fitted to a two-transporter model (K(m) of 21 +/- 2.5 and 3.0 +/- 1.5 mM, and V(max) of 268 +/- 72 and 62.9 +/- 42.2 nmol x mg(-1)min(-1), respectively). The uptake of GHB and l-lactate was inhibited by MCT inhibitors alpha-cyano-4-hydroxycinnamate (CHC), phloretin, and p-chloromercuribenzoic acid; CHC inhibited GHB and l-lactate uptake with IC(50) values of 1.71 +/- 0.39 and 0.71 +/- 0.11 mM, respectively. Small interfering RNA treatment to silence MCT2 or MCT4 significantly decreased their protein expression and the uptake of l-lactate and GHB; however, the decrease in GHB uptake with MCT2 inhibition was smaller than that for MCT4. This investigation demonstrated that GHB is a substrate for both MCT2 and MCT4; these transporters may be important in the nonlinear disposition of GHB, as well as influencing its tissue distribution. For more Absorption, Distribution and Excretion (Complete) data for 4-HYDROXYBUTANOIC ACID (7 total), please visit the HSDB record page.
Metabolism Metabolites
gamma-Hydroxybutyrate (chemical formula HOOC-CH2-CH2- CH2OH) is a four-carbon molecule that is found naturally in the central nervous system and, in higher concentrations, in peripheral tissues. It has a structure much like gamma-aminobutyric acid (GABA), which is better understood than GHB and acts as an inhibitory neurotransmitter in vivo. gamma-Aminobutyric acid is catabolized by transamination to succinate semialdehyde, which is then oxidized to succinate. Brain tissue is capable of reducing succinate semialdehyde to GHB. Concentrations of both GHB and GHB-oxidizing enzymes are 15 to 20 times higher in kidney, heart, skeletal muscle, and brown fat than in the central nervous system. Animal studies indicate that metabolism is the major elimination pathway for sodium oxybate, producing carbon dioxide and water via the tricarboxylic acid (Krebs) cycle and secondarily by beta-oxidation. The primary pathway involves a cytosolic NADP+-linked enzyme, GHB dehydrogenase, that catalyses the conversion of sodium oxybate to succinic semialdehyde, which is then biotransformed to succinic acid by the enzyme succinic semialdehyde dehydrogenase. Succinic acid enters the Krebs cycle where it is metabolized to carbon dioxide and water. A second mitochondrial oxidoreductase enzyme, a transhydrogenase, also catalyzes the conversion to succinic semialdehyde in the presence of alpha-ketoglutarate. An alternate pathway of biotransformation involves beta-oxidation via 3,4-dihydroxybutyrate to carbon dioxide and water. No active metabolites have been identified. /Sodium oxybate/
Associated Chemicals
Sodium Oxybate; 502-85-2
Wikipedia
Sodium oxybate Gamma-Hydroxybutyric acid
FDA Medication Guides
Sodium Oxybate SOLUTION;ORAL HIKMA 01/03/2022 Xyrem JAZZ PHARMS 12/09/2021 Xywav Calcium Oxybate; Magnesium Oxybate; Potassium Oxybate; Sodium Oxybate JAZZ
Drug Warnings
Central nervous system depressant with abuse potential. Should not be used with alcohol or other CNS depressants. Sodium oxybate is GHB, a known drug of abuse. Abuse has been associated with some important central nervous system (CNS) adverse events (including death). Even at recommended doses, use has been associated with confusion, depression and other neuropsychiatric events. Reports of respiratory depression occurred in clinical trials. Almost all of the patients who received sodium oxybate during clinical trials were receiving CNS stimulants. Important CNS adverse events associated with abuse of GHB include seizure, respiratory depression and profound decreases in level of consciousness, with instances of coma and death. For events that occurred outside of clinical trials, in people taking GHB for recreational purposes, the circumstances surrounding the events are often unclear (e.g., dose of GHB taken, the nature and amount of alcohol or any concomitant drugs). /Sodium oxybate/ Because misuse and abuse of sodium oxybate (GHB) have been reported, patients with a history of drug abuse should be carefully evaluated and followed closely for signs of misuse or abuse (e.g., dosage escalation, drug-seeking behavior). Clinicians should document the diagnosis and indication for sodium oxybate therapy and be alert to drug-seeking behavior and/or feigned cataplexy. Commercially available sodium oxybate is subject to control as a schedule III drug. Nonmedical use of sodium oxybate is subject to control as a schedule I drug. /Sodium oxybate/ Sodium oxybate is a CNS depressant with the potential to impair respiratory drive, especially in patients with preexisting respiratory impairment. Life-threatening respiratory depression has occurred following overdosage of the drug. Respiratory depression and an increase in obstructive sleep apnea have occurred in patients with narcolepsy receiving sodium oxybate in clinical trials. Most patients receiving sodium oxybate in clinical trials were receiving a CNS stimulant concomitantly; whether concomitant use of a CNS stimulant affected nocturnal respiration remains to be determined. Caution is advised if sodium oxybate is used in patients with respiratory impairment. Clinicians should be aware that a high incidence (50%) of sleep apnea has been reported in some cohorts of narcoleptic patients. /Sodium oxybate/ Confused behavior at night, sometimes associated with wandering (sleepwalking), has occurred in patients receiving sodium oxybate in clinical trials. Since instances of substantial injury or potential injury (e.g., a fall, clothing set on fire while attempting to smoke, attempted ingestion of nail polish remover, sodium oxybate overdose) associated with sleepwalking occurred rarely during clinical trials of sodium oxybate, episodes of such activity in patients receiving the drug should be fully evaluated and appropriate interventions considered. /Sodium oxybate/ For more Drug Warnings (Complete) data for 4-HYDROXYBUTANOIC ACID (21 total), please visit the HSDB record page.
Biological Half Life
30 to 60 minutes Elimination: 0.5 to 1 hour. In a clinical study performed in 16 cirrhotic patients, the elimination half life was significantly longer (mean of 59 and 32 versus 22 minutes in healthy patients. /Sodium oxybate/
Use Classification
Human drugs -> Xyrem -> EMA Drug Category Other nervous system drugs -> Human pharmacotherapeutic group Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]
Methods of Manufacturing
gamma-Hydroxybutyric acid is obtained from gamma-butyrolactone by alkaline hydrolysis and isolated as the alkali-metal salt. gamma-Butyrolactone is produced by dehydrocyclization of 1,4-butanediol. Endogenous constituent of mammalian brain ... Biosynthesized from gamma-aminobutyric acid.
General Manufacturing Information
4-Hydroxybutanoic acid is a Schedule I controlled substance (depressant).
Storage Conditions
Store at 25 °C (77 °F), USP controlled room temperature, excursions permitted up to 15 to 30 °C (59 to 86 °F). /Sodium oxybate/
Interactions
Potential pharmacologic interaction (additive sedative effects). Sodium oxybate is contraindicated in patients receiving sedative-hypnotic agents. Sodium oxybate should not be used concomitantly with alcohol or other CNS depressants. /Sodium oxybate/ gamma-Hydroxybutyrate may potentiate other endogenous opiates or exogenous narcotics, and it is potentiated by alcohol, benzodiazepines, and other neuroleptics. While dextroamphetamine, naloxone, trimethadone, and valproate antagonize the electroencephalographic changes produced by GHB, no clinically effective GHB antagonists are consistently described in the published literature. Gamma-hydroxybutyrate (GHB) is often abused together with other 'club drugs', such as the N-methyl-D-aspartate (NMDA) receptor antagonists ketamine and phencyclidine (PCP). We recently found that the NMDA antagonist dizocilpine markedly enhanced GHB-induced catalepsy in rats. The present studies explored the generality of this interaction. Different groups of rats were trained to discriminate 2 mg/kg PCP or 3.2 mg/kg of the gamma-aminobutyric acid B receptor agonist baclofen from saline. In the PCP-trained rats, the dose-response (DR) curve for the discriminative stimulus (DS) effects of PCP was shifted 2.5-fold to the left by 178 mg/kg GHB, but not by baclofen. In the baclofen-trained rats, 2 mg/kg PCP shifted the DR curve for the baclofen-like DS effects of GHB 2.2-fold to the left, but did not shift the DR curve for baclofen. These results suggest that (i) NMDA antagonists potentiate not only the cataleptic effects of high doses of GHB, but also the DS effects of low doses, (ii) PCP and GHB enhance one another's DS effects, and (iii) this enhancement might be specific for GHB, because it did not occur with PCP and baclofen. These findings suggest that NMDA antagonists might potentiate the subjective effects of GHB in humans, and are further evidence that glutamatergic systems modulate effects of drugs of abuse. Gamma-hydroxybutyrate (GHB) and ethanol are often co-ingested in settings of drug-facilitated rape and recreational abuse. Little is known about the effects of ethanol on GHB plasma kinetics. Our objective was to evaluate the pharmacokinetic interactions of ethanol and GHB. Method: GHB plasma pharmacokinetic evaluation was conducted as part of a double-blind, placebo-controlled, 4-arm crossover study in eight healthy human volunteers (four men). Subjects ingested 50 mg/kg GHB, 0.6 g/kg ethanol in two doses, or both drugs combined. Serial plasma GHB samples were obtained over a 24 hr period. Primary outcomes were area under the curve (AUC) from 0-24 hr, elimination half-life (t 1/2) and maximum drug concentration (Cmax). Data were analyzed using a paired two-tailed t test. Results: A new gas chromatography-mass spectrometer (GC-MS) method was developed to quantitate GHB in human plasma. Ethanol coadministration increased the AUC and decreased the t 1/2 of GHB. The Cmax of GHB was also increased in the presence of ethanol, although the difference was not statistically significant. Conclusion: The alteration of GHB AUC and clearance by ethanol may be the result of both increased bioavailability and diminished elimination of GHB. These results may help in part to explain the additive effect of GHB and ethanol on cognitive impairment in humans. For more Interactions (Complete) data for 4-HYDROXYBUTANOIC ACID (9 total), please visit the HSDB record page.
Dates
Modify: 2023-07-27
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